molecular formula C12H11ClN2OS B2748018 N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide CAS No. 41387-74-0

N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide

Cat. No.: B2748018
CAS No.: 41387-74-0
M. Wt: 266.74
InChI Key: OXABYCTXZDBDAY-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide is a synthetic organic compound with the molecular formula C({12})H({11})ClN(_{2})OS and a molecular weight of 266.75 g/mol . This compound features a thiazole ring, a benzyl group, and a chloroacetamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH({4})).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amides.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming a stable complex. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-cyclohexylurea
  • N-[(2Z)-3-(4-chlorobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea
  • N-[(2Z)-3-(3-cyanobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea

Uniqueness

N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide is unique due to its specific combination of a thiazole ring, benzyl group, and chloroacetamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-benzyl-1,3-thiazol-2-ylidene)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-8-11(16)14-12-15(6-7-17-12)9-10-4-2-1-3-5-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXABYCTXZDBDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CSC2=NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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